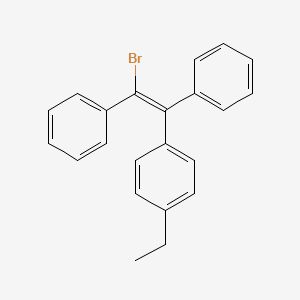

(E)-Broparestrol

Description

Structure

3D Structure

Properties

CAS No. |

22393-62-0 |

|---|---|

Molecular Formula |

C22H19Br |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |

InChI |

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |

InChI Key |

OQCYTSHIQNPJIC-QURGRASLSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

22393-62-0 479-68-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |

Origin of Product |

United States |

Foundational & Exploratory

(E)-Broparestrol: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific quantitative pharmacological parameters of (E)-Broparestrol. The following guide is based on its classification as a triphenylethylene selective estrogen receptor modulator (SERM) and draws parallels with the well-characterized mechanisms of analogous compounds, such as tamoxifen.

Introduction

This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2][3] It has been utilized in Europe as a dermatological agent and for the treatment of breast cancer.[1][2] The compound is recognized for its dual activity, exhibiting both slight estrogenic and potent antiestrogenic effects.[1] this compound is the E-isomer of the broparestrol mixture, which also includes the Z-isomer; both are reported to be biologically active.[1] Structurally, it is related to other well-known SERMs like clomifene and the synthetic estrogen diethylstilbestrol.[1][2]

This technical guide will provide a detailed overview of the hypothesized core mechanism of action of this compound, based on the established pharmacology of triphenylethylene SERMs. It will cover its interaction with estrogen receptors, the subsequent downstream signaling events, and the experimental protocols typically employed to characterize such compounds.

Core Mechanism of Action: A Hypothesized Model

As a member of the triphenylethylene class of SERMs, the primary mechanism of action of this compound is presumed to be its competitive binding to estrogen receptors (ERs), specifically ERα and ERβ.[4][5][6] This interaction is tissue-specific, leading to either estrogen agonist or antagonist effects depending on the cellular context.

Estrogen Receptor Binding and Conformational Changes

This compound likely acts as a competitive antagonist of estradiol at the estrogen receptor. Its binding to the ligand-binding domain (LBD) of ERα and ERβ is expected to induce a distinct conformational change in the receptor protein, different from that induced by the natural ligand, 17β-estradiol. This altered conformation is central to its tissue-selective activity.

Transcriptional Regulation: The Role of Co-regulators

The conformational state of the ER-ligand complex dictates its interaction with co-regulatory proteins, namely co-activators and co-repressors.

-

Antagonistic Action (e.g., in Breast Tissue): In tissues like the breast, the this compound-ER complex is thought to adopt a conformation that favors the recruitment of co-repressors (e.g., NCoR, SMRT). This complex then binds to estrogen response elements (EREs) on the DNA, leading to the inhibition of transcription of estrogen-dependent genes that are involved in cell proliferation.[5]

-

Agonistic Action (e.g., in Bone): Conversely, in other tissues such as bone, the this compound-ER complex may recruit co-activators (e.g., SRC family), mimicking the effects of estrogen and promoting the transcription of genes that maintain bone density.[5]

The precise balance of co-activators and co-repressors in a given cell type is a key determinant of the net agonist or antagonist effect of this compound.

Quantitative Data Summary

Due to the limited availability of specific preclinical data for this compound, the following table presents a generalized summary of the types of quantitative data that are critical for characterizing a triphenylethylene SERM. The values for the well-studied SERM, tamoxifen, are provided for illustrative purposes.

| Parameter | Description | Tamoxifen (Illustrative Values) | This compound |

| ERα Binding Affinity (IC50) | The concentration of the compound that inhibits 50% of the binding of a radiolabeled estrogen to ERα. | ~2.5% of 17β-estradiol's affinity | Data not available |

| ERβ Binding Affinity (IC50) | The concentration of the compound that inhibits 50% of the binding of a radiolabeled estrogen to ERβ. | Data not available | Data not available |

| Antiestrogenic Potency (IC50) | The concentration of the compound that inhibits 50% of the estrogen-stimulated proliferation of ER-positive breast cancer cells (e.g., MCF-7). | 11.3 ± 0.6 μM (for 4-hydroxytamoxifen in MCF-7 cells)[7] | Data not available |

| Estrogenic Potency (EC50) | The concentration of the compound that produces 50% of the maximal estrogenic response in a specific assay (e.g., uterine weight gain in immature rats). | Data not available | Data not available |

Signaling Pathways

The binding of this compound to estrogen receptors initiates a cascade of molecular events that ultimately modulate gene expression. The following diagram illustrates the hypothesized signaling pathway.

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

The characterization of a SERM like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, tissue-specific activity, and effects on cell proliferation.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a test compound to estrogen receptors.

Objective: To quantify the ability of this compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.

Methodology:

-

Preparation of ER Source: Utilize either recombinant human ERα and ERβ protein or cytosol extracts from estrogen-sensitive tissues (e.g., rat uterus).[8][9]

-

Competitive Binding: Incubate a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) with the ER source in the presence of increasing concentrations of this compound.[8][9]

-

Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as dextran-coated charcoal or hydroxyapatite.[9]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value is determined from this curve, which represents the concentration of this compound required to displace 50% of the radiolabeled estradiol.[8]

Caption: Workflow for ER Competitive Binding Assay.

Cell Proliferation Assay (e.g., in MCF-7 cells)

This assay is crucial for determining the antiestrogenic or estrogenic effects of a compound on cancer cell growth.

Objective: To assess the effect of this compound on the proliferation of ER-positive breast cancer cells (e.g., MCF-7) in the presence and absence of estradiol.

Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Treat the cells with:

-

Vehicle control

-

17β-estradiol (to stimulate proliferation)

-

This compound alone (to assess estrogenic activity)

-

This compound in combination with 17β-estradiol (to assess antiestrogenic activity)

-

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

-

Proliferation Measurement: Quantify cell proliferation using various methods, such as:

-

Data Analysis: Compare the proliferation rates in the different treatment groups to determine the IC50 (for antiestrogenic effects) or EC50 (for estrogenic effects).

Caption: Workflow for Cell Proliferation Assay.

Conclusion

References

- 1. Broparestrol - Wikipedia [en.wikipedia.org]

- 2. Broparestrol [medbox.iiab.me]

- 3. broparestrol - Wiktionary, the free dictionary [en.wiktionary.org]

- 4. nbinno.com [nbinno.com]

- 5. news-medical.net [news-medical.net]

- 6. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]

An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of (E)-Broparestrol

Introduction to Broparestrol

Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2] It is structurally related to other well-known SERMs like clomifene and tamoxifen. Broparestrol has been described as having both slightly estrogenic and potent antiestrogenic effects.[1][2] It exists as a mixture of two geometric isomers: (E)-Broparestrol and (Z)-Broparestrol.[1][2] While both isomers are reported to be active, this guide will focus on the principles of assessing the ER binding affinity, using this compound as the subject of interest.

Assessment of Estrogen Receptor Binding Affinity: Experimental Protocols

The determination of a compound's binding affinity for estrogen receptors is a critical step in characterizing its potential as a SERM. The following sections detail the typical experimental protocols employed for such assessments.

This is the most common method to determine the binding affinity of a test compound. It measures the ability of the unlabeled compound to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.

2.1.1. Materials and Reagents

-

Estrogen Receptor Source: Recombinant human ERα and ERβ or tissue preparations (e.g., rat uterine cytosol).

-

Radioligand: [³H]-17β-estradiol.

-

Test Compound: this compound.

-

Buffers: Tris-based buffers with additives like EDTA, DTT, and glycerol to maintain receptor stability.

-

Scintillation Cocktail: For radioactivity measurement.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

2.1.2. Experimental Workflow

A typical workflow for a competitive binding assay is as follows:

-

Incubation: A fixed concentration of the estrogen receptor and [³H]-estradiol are incubated with varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Figure 1: Workflow for a competitive radioligand binding assay.

Potential Signaling Pathways of this compound

As a SERM, this compound likely exerts its effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a ligand to the ER can initiate a cascade of molecular events leading to changes in gene expression. The nature of this signaling cascade determines whether the compound acts as an agonist (activating transcription) or an antagonist (blocking transcription).

The following diagram illustrates a hypothetical signaling pathway for an estrogen receptor ligand.

Figure 2: Hypothetical estrogen receptor signaling pathway.

Pathway Description:

-

This compound Binding: The lipophilic this compound molecule diffuses across the cell membrane and into the cytoplasm and/or nucleus.

-

Receptor Activation: In its inactive state, the estrogen receptor is often complexed with heat shock proteins (HSPs). Binding of this compound induces a conformational change in the receptor, causing it to dissociate from the HSPs.

-

Dimerization: The activated receptor-ligand complexes then form dimers (homodimers of ERα or ERβ, or heterodimers of ERα and ERβ).

-

DNA Binding: The dimerized receptor translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Recruitment of Coregulators: The conformation of the ligand-bound ER dimer determines which coregulatory proteins are recruited.

-

Agonist Activity: If this compound induces a conformation that recruits coactivators, the transcriptional machinery is assembled, leading to the expression of target genes.

-

Antagonist Activity: If this compound induces a conformation that recruits corepressors, the transcriptional machinery is blocked, and gene expression is inhibited.

-

-

Cellular Response: The resulting changes in protein synthesis lead to the physiological effects associated with the SERM.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following table is a template illustrating how such data would be presented. The values are purely for illustrative purposes.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |

| 17β-Estradiol | ERα | Radioligand Binding | 0.1 | 1 | 100 |

| 17β-Estradiol | ERβ | Radioligand Binding | 0.15 | 1.5 | 100 |

| This compound | ERα | Radioligand Binding | Data not available | Data not available | Data not available |

| This compound | ERβ | Radioligand Binding | Data not available | Data not available | Data not available |

| Tamoxifen | ERα | Radioligand Binding | 2.5 | 25 | 4 |

| Tamoxifen | ERβ | Radioligand Binding | 3.0 | 30 | 5 |

Conclusion

While this compound is identified as a SERM, a critical gap exists in the scientific literature regarding its specific binding affinity for estrogen receptor subtypes. The experimental protocols and hypothetical signaling pathways presented in this guide provide a robust framework for researchers to design and interpret studies aimed at characterizing the molecular pharmacology of this compound and other novel SERMs. Further research is imperative to elucidate the precise quantitative binding characteristics and the downstream signaling consequences of this compound's interaction with estrogen receptors, which will be crucial for understanding its therapeutic potential and mechanism of action.

References

(E)-Broparestrol Crystal Structure Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. As the geometric isomer of Broparestrol, its three-dimensional structure is crucial for understanding its interaction with estrogen receptors (ERα and ERβ) and its subsequent pharmacological activity. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, including detailed (where available) and generalized experimental protocols for its synthesis, crystallization, and structure determination via single-crystal X-ray diffraction. While exhaustive crystallographic data for the (E)-isomer is primarily deposited in specialized databases, this guide compiles available structural information and presents the crystallographic data for its corresponding (Z)-isomer for comparative analysis. Furthermore, the guide outlines the established signaling pathway for SERMs, offering insights into the mechanism of action of this compound.

Introduction

Broparestrol, a mixture of (E) and (Z) isomers, has been utilized in Europe for treating breast cancer and in dermatological applications.[1] Like other SERMs, its biological effects are mediated through binding to estrogen receptors, where it can act as either an agonist or an antagonist depending on the target tissue. The specific stereochemistry of the (E) and (Z) isomers significantly influences their binding affinity and efficacy. A thorough understanding of the crystal structure of this compound is therefore paramount for structure-activity relationship (SAR) studies and the rational design of novel SERMs with improved therapeutic profiles.

Crystallographic Data

Table 1: Crystallographic Data for (Z)-Broparestrol [3]

| Parameter | Value |

| Chemical Formula | C₂₂H₁₉Br |

| Molecular Weight | 363.3 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.0838(8) Å |

| b | 9.4510(8) Å |

| c | 11.565(1) Å |

| α | 91.464(8)° |

| β | 89.563(9)° |

| γ | 90.828(8)° |

| Volume | 883.2(2) ų |

| Z | 2 |

| Calculated Density (Dx) | 1.366 Mg/m³ |

| Radiation (λ) | 1.5418 Å (Cu Kα) |

| Temperature | 294(1) K |

| R-factor | 0.031 for 2764 reflections |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on established methods for analogous triphenylethylene compounds.

Synthesis of this compound

A plausible synthetic route for this compound involves a palladium-catalyzed cross-coupling reaction, a common method for the synthesis of tamoxifen and its analogs.[4][5][6][7]

Generalized Protocol:

-

Reaction Setup: A mixture of an appropriate diarylacetylene precursor, an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent (e.g., toluene or DMF) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 12 to 24 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the this compound product. The stereochemistry of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Caption: Generalized workflow for the synthesis of this compound.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown from solution using techniques such as slow evaporation or controlled cooling.[8][9][10]

Generalized Protocol (Slow Evaporation):

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Common solvents for organic molecules include ethanol, methanol, acetone, toluene, and mixtures thereof.

-

Solution Preparation: A saturated or near-saturated solution of purified this compound is prepared at room temperature by dissolving the compound in the chosen solvent with gentle stirring.

-

Crystallization Setup: The solution is filtered to remove any particulate matter and transferred to a clean crystallization vessel (e.g., a small beaker or vial). The vessel is loosely covered to allow for slow evaporation of the solvent.

-

Crystal Formation: The vessel is left undisturbed in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of this compound will exceed its solubility limit, leading to the formation of single crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Caption: Workflow for single crystal growth by slow evaporation.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.[11][12][13]

Generalized Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Mechanism of Action: Estrogen Receptor Signaling Pathway

As a SERM, this compound exerts its biological effects by binding to estrogen receptors α (ERα) and β (ERβ). This interaction leads to a conformational change in the receptor, which then recruits a specific set of co-regulator proteins (co-activators or co-repressors). The composition of these co-regulators is tissue-dependent, which underlies the tissue-selective agonist or antagonist effects of SERMs. The receptor-ligand-co-regulator complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. Genes known to be affected by estrogenic compounds include those involved in cell proliferation, differentiation, and apoptosis, such as the progesterone receptor (PGR), trefoil factor 1 (TFF1, also known as pS2), and cyclin D1 (CCND1).[14][15][16]

Caption: Generalized signaling pathway of this compound as a SERM.

Conclusion

The crystal structure of this compound is fundamental to understanding its biological activity as a selective estrogen receptor modulator. While detailed crystallographic data for the (E)-isomer remains largely confined to specialized databases, this guide has provided a framework for its analysis by presenting comparative data for the (Z)-isomer and outlining the generalized experimental procedures for its synthesis, crystallization, and structural determination. The elucidation of the precise three-dimensional arrangement of this compound will continue to inform the development of next-generation SERMs with enhanced efficacy and safety profiles for the treatment of hormone-dependent diseases.

References

- 1. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors [scholarworks.indianapolis.iu.edu]

- 2. researchgate.net [researchgate.net]

- 3. [(Z)-broparestrol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of impurities on estradiol crystallization in a sustained-release implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystallisation of estradiol containing TDDS determined by isothermal microcalorimetry, X-ray diffraction, and optical microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal growth and structure of a new hormonal derived compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. excillum.com [excillum.com]

- 14. In Utero Exposure to Diethylstilbestrol (DES) or Bisphenol-A (BPA) Increases EZH2 Expression in the Mammary Gland: An Epigenetic Mechanism Linking Endocrine Disruptors to Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Persistent changes in gene expression induced by estrogen and progesterone in the rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Broparestrol: An In-depth Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] It has been utilized in dermatological applications and for the treatment of breast cancer.[1][2] As a SERM, this compound exhibits tissue-specific estrogenic and antiestrogenic activities, primarily by binding to and modulating the function of estrogen receptors (ERs).[3] This technical guide provides a comprehensive overview of the putative downstream signaling pathways of this compound, based on the established mechanisms of action for triphenylethylene SERMs. Due to a scarcity of publicly available data specific to this compound, the signaling pathways, quantitative data, and experimental protocols described herein are largely inferred from studies on structurally and functionally related compounds. This guide aims to provide a foundational understanding for researchers and professionals in drug development.

Core Mechanism of Action: Estrogen Receptor Modulation

This compound, as a triphenylethylene derivative, is structurally related to other well-known SERMs like tamoxifen and clomiphene.[1] The primary molecular target of these compounds is the estrogen receptor (ER), of which there are two main subtypes, ERα and ERβ.[4] The tissue-specific effects of SERMs are determined by several factors, including the ER subtype present in the tissue, the conformation of the ER-ligand complex, and the cellular context of coactivator and corepressor proteins.[4][5]

Upon binding to the ER, this compound likely induces a conformational change in the receptor. This altered conformation dictates whether the ER-complex will have an agonistic or antagonistic effect.[6]

-

Antagonistic Action: In tissues like the breast, triphenylethylene SERMs typically act as antagonists. The binding of the SERM is thought to induce a conformation in the ER that prevents the binding of coactivator proteins, which are essential for initiating gene transcription. Instead, the complex may recruit corepressor proteins, leading to the silencing of estrogen-responsive genes and a subsequent anti-proliferative effect.[4][6]

-

Agonistic Action: In other tissues, such as bone and the uterus, these SERMs can act as agonists. In this context, the ER-(E)-Broparestrol complex may recruit coactivators, mimicking the effects of estrogen and promoting the transcription of estrogen-responsive genes.[5]

Putative Downstream Signaling Pathways

Based on the known mechanisms of SERMs, the binding of this compound to the estrogen receptor can be inferred to modulate several key downstream signaling pathways that regulate cell fate.

Regulation of Gene Expression

The canonical pathway for ER signaling involves the direct binding of the ER-ligand complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[7] In its antagonistic role, this compound would inhibit the transcription of genes that promote cell proliferation and survival. Conversely, in its agonistic role, it would promote the transcription of genes with protective effects in certain tissues.

This compound may also influence gene expression through ERE-independent mechanisms, by interacting with other transcription factors such as AP-1 and Sp-1.[8]

Cell Cycle Regulation

Estrogen is a known promoter of the cell cycle, particularly the G1 to S phase transition. By acting as an antagonist in breast cancer cells, this compound is expected to induce cell cycle arrest.[9] This is likely achieved by downregulating the expression of key cell cycle proteins such as cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), and upregulating cell cycle inhibitors like p21 and p27.[9][10]

Induction of Apoptosis

The anti-cancer effects of SERMs are often linked to their ability to induce apoptosis (programmed cell death).[11] this compound is likely to modulate the expression of pro- and anti-apoptotic proteins. This could involve the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12] This shift in the balance towards apoptosis would contribute to the elimination of cancer cells.

Modulation of Kinase Signaling Pathways

Non-genomic estrogen signaling, which occurs rapidly and does not directly involve gene transcription, is often mediated through the activation of kinase signaling cascades.[13] this compound may also influence these pathways:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and survival. In the context of its anti-cancer activity, this compound may inhibit the MAPK/ERK pathway.[14]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another key survival pathway that is often dysregulated in cancer. SERMs can modulate this pathway, and it is plausible that this compound could exert its anti-proliferative effects by inhibiting PI3K/Akt signaling.[15][16]

Quantitative Data (Illustrative)

Due to the lack of specific published data for this compound, the following tables present illustrative quantitative data based on typical values observed for other triphenylethylene SERMs. This data is for exemplary purposes only and should not be considered as experimentally verified values for this compound.

Table 1: Illustrative Binding Affinity for Estrogen Receptors

| Parameter | ERα | ERβ |

| Ki (nM) | 1 - 10 | 5 - 50 |

| Relative Binding Affinity (%) | 1 - 5 | 0.1 - 1 |

| (Estradiol = 100%) |

Table 2: Illustrative IC50 Values in Breast Cancer Cell Lines

| Cell Line | Assay Duration | Illustrative IC50 (µM) |

| MCF-7 (ER+) | 72 hours | 0.1 - 1.0 |

| T47D (ER+) | 72 hours | 0.5 - 5.0 |

| MDA-MB-231 (ER-) | 72 hours | > 50 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the downstream signaling pathways of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states in response to this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin D1, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Reporter Gene Assay

This assay measures the transcriptional activity of the estrogen receptor in response to this compound.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen receptor expression vector, an ERE-luciferase reporter plasmid, and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis and Luciferase Measurement: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations of Signaling Pathways and Workflows

References

- 1. Broparestrol - Wikipedia [en.wikipedia.org]

- 2. Broparestrol [medbox.iiab.me]

- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of estrogen receptor signaling in breast carcinogenesis and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms involved in resveratrol-induced apoptosis and cell cycle arrest in prostate cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erica arborea L. induces apoptosis and G2/M cell cycle arrest by regulating the CDK signaling pathway through the ROS generation in breast cancer cells | Annals of Medical Research [annalsmedres.org]

- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of (E)-Broparestrol: A Technical Guide to its Predicted Pharmacokinetics and Metabolism

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Broparestrol, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, presents a significant knowledge gap in the landscape of pharmaceutical sciences. Despite its classification and structural similarities to well-characterized SERMs, a thorough review of publicly available scientific literature reveals a notable absence of specific quantitative pharmacokinetic and metabolic data for this particular isomer. This technical guide, therefore, aims to provide a comprehensive framework for understanding the anticipated pharmacokinetic profile and metabolic fate of this compound. By drawing parallels with structurally related triphenylethylene derivatives, such as tamoxifen and toremifene, and leveraging established principles of drug metabolism, this document offers a predictive roadmap for researchers and drug development professionals. The methodologies and pathways described herein represent the standard experimental approaches that would be employed to formally characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Predicted Pharmacokinetic Profile of this compound

While specific quantitative data for this compound is not available, the pharmacokinetic properties of other triphenylethylene SERMs provide a strong basis for prediction. These compounds are typically characterized by oral bioavailability, extensive protein binding, and long elimination half-lives.

Table 1: Predicted Pharmacokinetic Parameters for this compound Based on Analogue Data (Toremifene)

| Parameter | Predicted Value/Characteristic | Rationale/Comment |

| Administration Route | Oral | Broparestrol was marketed for oral administration[1][2]. |

| Absorption | Well absorbed | Triphenylethylene derivatives generally exhibit good oral absorption. |

| Time to Peak (Tmax) | 1.5 - 4.5 hours | Based on data for toremifene, another triphenylethylene derivative[2]. |

| Protein Binding | >95% | Expected to be high, a common feature of this class of compounds[1]. |

| Metabolism | Hepatic (primarily via Cytochrome P450 enzymes) | This is the main metabolic route for structurally similar SERMs. |

| Elimination Half-life (t½) | ~5 days | Based on the terminal elimination half-life of toremifene[2]. |

| Excretion | Primarily fecal | Fecal elimination following enterohepatic circulation is common for this class[1]. |

Disclaimer: The data presented in Table 1 are extrapolated from studies on toremifene and represent predicted values for this compound. Formal pharmacokinetic studies are required to determine the actual parameters.

Anticipated Metabolic Pathways

The metabolism of this compound is expected to proceed through pathways common to other triphenylethylene derivatives and estrogenic compounds. These primarily involve oxidative metabolism by cytochrome P450 (CYP) enzymes, followed by conjugation reactions.

The principal routes of metabolism for triphenylethylene-based SERMs are N-desmethylation and hydroxylation, catalyzed by CYP enzymes, particularly CYP2D6 and CYP3A4. While this compound lacks the aminoalkoxy side chain common to tamoxifen and toremifene, oxidative metabolism of its aromatic rings is highly probable.

Following initial oxidative metabolism, the resulting hydroxylated metabolites are likely to undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Predicted metabolic pathway of this compound.

Standard Experimental Protocols for Pharmacokinetic and Metabolism Studies

To definitively characterize the pharmacokinetics and metabolism of this compound, a series of in vitro and in vivo studies would be necessary.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the specific CYP enzymes involved in the metabolism of this compound.

-

Methodology:

-

Incubation: this compound would be incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes. HLMs contain a mixture of drug-metabolizing enzymes, providing a general overview of hepatic metabolism. Recombinant enzymes allow for the identification of the specific CYPs responsible for metabolite formation.

-

Sample Analysis: Following incubation, the samples would be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and any resulting metabolites.

-

Enzyme Kinetics: To determine the kinetics of the metabolic reactions (Km and Vmax), incubations would be performed with varying concentrations of this compound.

-

In vitro metabolism experimental workflow.

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound in a living organism, including its absorption, distribution, and elimination characteristics.

-

Methodology:

-

Animal Model: A suitable animal model, typically rats or dogs, would be selected.

-

Dosing: A defined dose of this compound would be administered, usually via both intravenous (IV) and oral (PO) routes in separate groups to determine bioavailability.

-

Blood Sampling: Blood samples would be collected at predetermined time points after dosing.

-

Plasma Analysis: The concentration of this compound in the plasma would be quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and AUC.

-

In vivo pharmacokinetic study workflow.

Conclusion

While the existing literature lacks specific pharmacokinetic and metabolic data for this compound, a robust predictive framework can be constructed based on its structural class and the well-established ADME properties of related triphenylethylene SERMs. It is anticipated that this compound exhibits good oral absorption, high protein binding, a long elimination half-life, and undergoes extensive hepatic metabolism primarily through oxidative pathways mediated by CYP enzymes, followed by conjugation. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to formally elucidate the pharmacokinetic and metabolic profile of this compound. This predictive approach provides a valuable starting point for any future research and development efforts focused on this compound, enabling more informed experimental design and hypothesis generation. Further investigation is imperative to fill the current knowledge void and definitively characterize the disposition of this compound in biological systems.

References

The Structure-Activity Relationship of (E)-Broparestrol: A Technical Guide for Researchers

(E)-Broparestrol, a synthetic nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, has demonstrated a complex pharmacological profile characterized by both estrogenic and potent antiestrogenic activities.[1] Structurally related to clomifene and diethylstilbestrol, it has been utilized in the treatment of breast cancer and for various dermatological applications.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related triphenylethylene analogs, offering insights for researchers, scientists, and professionals in drug development.

Core Structure and Pharmacophore

The biological activity of this compound and other triphenylethylene SERMs is intrinsically linked to their three-dimensional structure, which allows them to bind to estrogen receptors (ERs), primarily ERα and ERβ. The core pharmacophore of these compounds consists of a triphenylethylene scaffold, where the spatial arrangement of the phenyl rings and specific substituents dictates the nature and potency of their interaction with the ER.

Structure-Activity Relationship (SAR) Insights

While specific quantitative SAR data for a broad series of this compound analogs is limited in publicly available literature, extensive research on the broader class of triphenylethylene SERMs, such as tamoxifen, provides crucial insights that can be extrapolated to understand the SAR of this compound.

Key structural features influencing the activity of triphenylethylene SERMs include:

-

The Alkylaminoethoxy Side Chain: The presence and nature of a basic side chain, typically a dimethylaminoethoxy group, are critical for high-affinity ER binding and potent antiestrogenic activity. This side chain is thought to interact with a specific region of the ER ligand-binding domain (LBD), leading to an antagonist conformation of the receptor.

-

Hydroxylation of the Phenyl Rings: A hydroxyl group on one of the phenyl rings, analogous to the 4-hydroxy metabolite of tamoxifen (endoxifen), generally increases the binding affinity for the ER. This is due to the hydroxyl group mimicking the phenolic A-ring of estradiol, the natural ligand for the ER.

-

The Fourth Phenyl Ring (Stilbene Side Chain): The position and nature of the substituent on the fourth phenyl ring (the β-phenyl group in the triphenylethylene core) can modulate the estrogenic/antiestrogenic balance. In this compound, this is a p-ethylphenyl group.

-

Halogenation: The introduction of a halogen atom, such as the bromine in this compound, can influence the molecule's lipophilicity, metabolic stability, and interaction with the ER. Studies on related triphenylhaloethylenes have shown that chloro and bromo derivatives often exhibit similar and significant activity.[2][3]

Quantitative Data on Related Triphenylethylene Derivatives

To illustrate the SAR principles, the following table summarizes the relative binding affinity (RBA) for the estrogen receptor and the uterotrophic activity of a series of triphenylethylene analogs. It is important to note that these are not direct analogs of this compound but provide a valuable comparative framework.

| Compound/Analog | Basic Side Chain | Phenyl Substituent(s) | Relative Binding Affinity (RBA) (%) for ER | Uterotrophic Activity |

| Estradiol | N/A | 3-OH, 17β-OH | 100 | +++ |

| Tamoxifen | Dimethylaminoethoxy | H | 2.5 | + |

| 4-Hydroxytamoxifen | Dimethylaminoethoxy | 4-OH | 100-250 | ++ |

| Endoxifen | Monomethylaminoethoxy | 4-OH | 100-250 | ++ |

| Broparestrol (general) | None | p-ethyl on one ring, Br on ethylene | Not specifically reported in comparative tables | Mixed agonist/antagonist |

Data compiled and inferred from multiple sources on triphenylethylene SAR. The uterotrophic activity is a measure of estrogenic effect in the uterus, where '+' indicates some estrogenic activity and '+++' indicates strong estrogenic activity.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a test compound for the estrogen receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]Estradiol) to the ER (IC50 value).

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]Estradiol (radiolabeled ligand)

-

Test compounds (e.g., this compound analogs)

-

Tris-EDTA buffer (pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation vials and scintillation fluid

-

Microcentrifuge

Procedure:

-

Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in Tris-EDTA buffer and centrifuged to obtain a supernatant containing the cytosolic ER.

-

Incubation: Constant amounts of uterine cytosol and [³H]Estradiol are incubated with increasing concentrations of the unlabeled test compound in a series of tubes. A control tube contains only the cytosol and radiolabeled estradiol.

-

Separation of Bound and Free Ligand: The incubation is terminated by adding a DCC suspension. The charcoal adsorbs the free [³H]Estradiol, while the larger ER-bound radioligand remains in the supernatant after centrifugation.

-

Quantification: The radioactivity in the supernatant of each tube is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of bound [³H]Estradiol is plotted against the logarithm of the test compound concentration. The IC50 value is determined from this curve.

Cell Proliferation Assay (MCF-7 Breast Cancer Cells)

This assay assesses the effect of a compound on the proliferation of estrogen-dependent breast cancer cells.

Objective: To determine the effect of this compound analogs on the proliferation of MCF-7 cells in the presence and absence of estradiol, to characterize their estrogenic and antiestrogenic activity.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Test compounds

-

Estradiol (E2)

-

MTT or similar cell viability reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in regular culture medium and allowed to attach overnight.

-

Hormone Deprivation: The medium is replaced with a medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of estrogens.

-

Treatment: Cells are treated with various concentrations of the test compounds, either alone (to assess estrogenic activity) or in combination with a fixed concentration of estradiol (to assess antiestrogenic activity).

-

Incubation: The cells are incubated for a period of 3-6 days.

-

Cell Viability Measurement: At the end of the incubation period, a cell viability reagent such as MTT is added to the wells. The absorbance is measured using a plate reader, which correlates with the number of viable, proliferating cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation or inhibition compared to control wells. EC50 (for agonistic activity) or IC50 (for antagonistic activity) values can be determined.

Signaling Pathways

SERMs like this compound exert their effects by modulating the transcriptional activity of estrogen receptors. Upon binding to the ER, the ligand-receptor complex can recruit a variety of co-activator and co-repressor proteins, leading to the activation or repression of target gene expression. The specific conformation induced by the ligand determines the balance of co-activator versus co-repressor binding, resulting in tissue-specific estrogenic or antiestrogenic effects.

Furthermore, SERMs can also trigger rapid, non-genomic signaling pathways by interacting with membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which can influence cell proliferation, survival, and other cellular processes.

Visualizing the Core Structure and a Hypothetical Experimental Workflow

Caption: Core chemical structure of this compound.

Caption: Experimental workflow for the estrogen receptor competitive binding assay.

Caption: Simplified overview of potential estrogen receptor signaling pathways modulated by this compound.

Conclusion

This compound is a fascinating and complex SERM with a rich history in clinical use. While a comprehensive, publicly available dataset of its direct analogs and their quantitative SAR is currently lacking, the principles derived from the broader class of triphenylethylenes provide a solid foundation for understanding its mechanism of action and for guiding the design of novel SERMs. Further research into the specific SAR and signaling pathways of this compound and its derivatives would be invaluable for the development of next-generation endocrine therapies.

References

A Comparative Analysis of (E)-Broparestrol and (Z)-Broparestrol Activity: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Broparestrol, a synthetic nonsteroidal triphenylethylene derivative, has been utilized as a selective estrogen receptor modulator (SERM) for its antiestrogenic properties in conditions such as breast cancer.[1] Comprising both (E)- and (Z)-isomers, the distinct biological activities of these geometric forms are of significant interest for understanding structure-activity relationships and optimizing therapeutic potential. This technical guide provides a comprehensive comparison of the activity of (E)-Broparestrol and (Z)-Broparestrol, detailing their mechanisms of action, summarizing available comparative data, and outlining key experimental protocols for their evaluation. While specific quantitative data on the receptor binding affinities of the individual isomers is limited in publicly available literature, in vivo studies provide valuable insights into their differential effects.

Introduction

Broparestrol is a halogenated triphenylethylene, structurally related to other well-known SERMs like tamoxifen and clomifene.[1] These compounds are characterized by their ability to exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner, primarily through competitive binding to the estrogen receptor (ER). The geometric isomerism of broparestrol, designated as (E) (trans) and (Z) (cis), plays a crucial role in determining its biological activity. It has been noted that the (Z)-isomer may possess both antiestrogenic and some estrogenic properties, while the (E)-isomer has been associated with the inhibition of prolactin-induced mammary cancer.[2] This guide aims to dissect the available scientific information to provide a clear comparison between these two isomers.

Comparative Biological Activity

Table 1: Summary of Comparative In Vivo Activity of Broparestrol Isomers and Tamoxifen [3]

| Compound | Species | Estrogenic Activity (Uterotrophic Effect) | Antiestrogenic Activity (Anti-Uterotrophic Effect) |

| This compound | Rat | No estrogenic effects observed. | Partial estrogen antagonist. |

| Mouse | Partial agonist. | Partial estrogen antagonist. | |

| (Z)-Broparestrol | Rat | No estrogenic effects observed. | Partial estrogen antagonist. |

| Mouse | Partial agonist. | Partial estrogen antagonist. | |

| Tamoxifen | Rat | Partial agonist/antagonist effects. | Partial antiestrogenic effects. |

| Mouse | Fully estrogenic. | Not specified. |

Data synthesized from Drosdowsky et al., 1985.[3]

The study concluded that both the trans ((E)-isomer) and cis ((Z)-isomer) of broparestrol act as partial estrogen antagonists in the rat uterus with no discernible estrogenic activity on their own. In contrast, in the mouse uterus, both isomers displayed partial agonist activity. This species-specific difference in activity is a known phenomenon for many SERMs. Tamoxifen, used as a comparator, showed partial agonist/antagonist effects in rats and was fully estrogenic in mice.[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for broparestrol isomers is the modulation of estrogen receptor signaling. As triphenylethylene derivatives, they competitively bind to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[4] The binding of an estrogenic ligand typically induces a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes, thereby initiating transcription.

Antiestrogenic compounds like the broparestrol isomers also bind to the ER. However, they induce a different conformational change that can hinder the recruitment of co-activators necessary for gene transcription, or may even recruit co-repressors, thus blocking the estrogenic response. The partial agonist activity observed in some tissues suggests that the broparestrol-ER complex can initiate a limited level of transcription, depending on the cellular context and the balance of co-activators and co-repressors.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of estrogen receptor activation and inhibition by SERMs like broparestrol.

Inhibition of Prolactin Signaling

Broparestrol has been reported to suppress prolactin levels in animals.[1] Antiestrogens can interfere with prolactin signaling, which is crucial for the growth and differentiation of mammary gland cells. The following workflow illustrates the potential points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the activity of estrogenic and antiestrogenic compounds like (E)- and (Z)-Broparestrol.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of (E)- and (Z)-Broparestrol for the estrogen receptor compared to a reference estrogen (e.g., 17β-estradiol).

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (reference competitor)

-

This compound and (Z)-Broparestrol (test compounds)

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Dextran-coated charcoal suspension

-

Scintillation fluid and counter

Procedure:

-

Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in cold assay buffer and centrifuged at high speed to obtain the cytosolic fraction containing the ER.

-

Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) and a fixed amount of uterine cytosol are incubated with increasing concentrations of either unlabeled 17β-estradiol, this compound, or (Z)-Broparestrol.

-

Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to each tube to adsorb the unbound [³H]-17β-estradiol. The tubes are then centrifuged to pellet the charcoal.

-

Quantification: The supernatant, containing the receptor-bound [³H]-17β-estradiol, is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic (proliferative) and antiestrogenic (inhibition of estradiol-induced proliferation) effects of (E)- and (Z)-Broparestrol on ER-positive human breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

-

17β-estradiol

-

This compound and (Z)-Broparestrol

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in phenol red-free medium with charcoal-stripped serum and allowed to attach for 24-48 hours.

-

Treatment:

-

Estrogenic Activity: Cells are treated with increasing concentrations of this compound or (Z)-Broparestrol. A dose-response curve for 17β-estradiol is included as a positive control.

-

Antiestrogenic Activity: Cells are co-treated with a fixed concentration of 17β-estradiol (that induces submaximal proliferation) and increasing concentrations of this compound or (Z)-Broparestrol.

-

-

Incubation: Cells are incubated for 6-7 days, with a medium change at day 3 or 4.

-

Quantification of Cell Proliferation: The cell proliferation reagent is added to each well, and after a specified incubation period, the absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: Dose-response curves are generated. For estrogenic activity, the EC50 (concentration for 50% maximal proliferation) is determined. For antiestrogenic activity, the IC50 (concentration for 50% inhibition of estradiol-induced proliferation) is calculated.

In Vivo Uterotrophic Assay

Objective: To evaluate the in vivo estrogenic (uterotrophic) and antiestrogenic (anti-uterotrophic) activity of (E)- and (Z)-Broparestrol in immature or ovariectomized female rodents.

Materials:

-

Immature (e.g., 21-day-old) or ovariectomized female rats or mice

-

17β-estradiol or ethinyl estradiol (positive control)

-

This compound and (Z)-Broparestrol

-

Vehicle (e.g., corn oil)

-

Analytical balance

Procedure:

-

Animal Dosing:

-

Uterotrophic Assay: Animals are administered daily doses of the test compounds or the positive control via oral gavage or subcutaneous injection for 3 consecutive days. A vehicle control group is included.

-

Anti-Uterotrophic Assay: Animals are co-administered a fixed dose of an estrogen (to induce uterine growth) and varying doses of the test compounds.

-

-

Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a blotted weight.

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group (for uterotrophic activity) or the estrogen-only group (for anti-uterotrophic activity). Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significant differences.

Conclusion

The available evidence indicates that both (E)- and (Z)-isomers of broparestrol possess antiestrogenic activity, functioning as partial estrogen antagonists. Their activity profile, including partial agonism, is species-dependent, highlighting the complexities of SERM pharmacology. While direct quantitative comparisons of their receptor binding affinities are lacking, in vivo studies suggest a similar class of action with subtle differences that may be therapeutically relevant. Further research employing modern molecular and cellular biology techniques would be invaluable to fully elucidate the distinct pharmacological profiles of these two isomers and their downstream effects on gene expression and signaling pathways. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

An In-Depth Technical Guide to the Discovery and History of Broparestrol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broparestrol, a synthetic nonsteroidal triphenylethylene derivative, has been recognized for its potent antiestrogenic properties. It exists as a mixture of geometric isomers, specifically the E and Z configurations, which have been designated as LN-1643 and LN-2299, respectively. This technical guide provides a comprehensive overview of the discovery, history, and comparative biological activities of these isomers. While both isomers exhibit antiestrogenic effects, their distinct spatial arrangements are thought to influence their interaction with estrogen receptors and subsequent biological responses. This document summarizes the available quantitative data on their receptor binding and functional activities, details relevant experimental methodologies, and visualizes the pertinent signaling pathways.

Introduction

Broparestrol, chemically known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, emerged from the broader exploration of triphenylethylene compounds as modulators of estrogen receptor (ER) signaling.[1] First synthesized in 1946, it has been used in Europe for dermatological applications and in the treatment of breast cancer.[2] As a selective estrogen receptor modulator (SERM), Broparestrol exhibits tissue-specific estrogen agonist or antagonist activity.[1] The commercial formulation of Broparestrol is a mixture of its E and Z isomers.[3] Although both isomers are biologically active and demonstrate antiestrogenic properties, they were never marketed as individual agents.[3] Understanding the distinct pharmacological profiles of each isomer is crucial for the rational design of novel SERMs with improved therapeutic indices.

Physicochemical Properties and Isomer Identification

Broparestrol's structure contains a central carbon-carbon double bond, giving rise to geometric isomerism. The differential spatial arrangement of the phenyl and bromo-substituted phenyl groups defines the E (entgegen or opposite) and Z (zusammen or together) isomers.

| Property | Broparestrol (E-isomer, LN-1643) | Broparestrol (Z-isomer, LN-2299) |

| Systematic Name | (E)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene | (Z)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene |

| Molecular Formula | C₂₂H₁₉Br | C₂₂H₁₉Br |

| Molecular Weight | 363.29 g/mol | 363.29 g/mol |

| CAS Number | Not available | 22393-63-1[3] |

Table 1: Physicochemical Properties of Broparestrol Isomers.

Biological Activity

Both the cis (Z) and trans (E) isomers of Broparestrol have been shown to act as partial estrogen antagonists.[4] Their biological effects are primarily mediated through competitive binding to estrogen receptors, ERα and ERβ.

Estrogen Receptor Binding Affinity

Quantitative data on the direct binding affinities of the individual Broparestrol isomers to ERα and ERβ are not extensively available in the public domain. However, studies on related triphenylethylene derivatives indicate that the geometry of the molecule significantly influences receptor affinity.[2]

| Compound | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| Broparestrol (E-isomer) | ERα | Data not available | |

| ERβ | Data not available | ||

| Broparestrol (Z-isomer) | ERα | Data not available | |

| ERβ | Data not available |

Table 2: Estrogen Receptor Binding Affinity of Broparestrol Isomers. Further research is required to populate this data.

In Vitro Functional Assays

The anti-proliferative effects of SERMs are commonly evaluated using estrogen-responsive breast cancer cell lines, such as MCF-7. While specific data for the individual Broparestrol isomers is limited, related triphenylethylene compounds have demonstrated dose-dependent inhibition of MCF-7 cell growth.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Broparestrol (E-isomer) | MCF-7 | Proliferation | GI₅₀ | Data not available | |

| Broparestrol (Z-isomer) | MCF-7 | Proliferation | GI₅₀ | Data not available |

Table 3: In Vitro Anti-proliferative Activity of Broparestrol Isomers. Further studies are needed to quantify the specific activity of each isomer.

The ability of Broparestrol isomers to modulate ER-mediated gene transcription can be assessed using reporter gene assays, such as the Estrogen Response Element (ERE) luciferase assay. These assays quantify the extent to which a compound can activate or inhibit the transcription of genes downstream of ER activation.

| Compound | Cell Line | Reporter Gene | Activity | Result | Reference |

| Broparestrol (E-isomer) | T47D-KBluc | ERE-luciferase | Antagonist | Data not available | |

| Broparestrol (Z-isomer) | T47D-KBluc | ERE-luciferase | Antagonist | Data not available |

Table 4: Transcriptional Activity of Broparestrol Isomers. Quantitative data on the antagonist potency (e.g., IC₅₀) of the individual isomers are needed.

In Vivo Activity

The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo test for estrogenic and antiestrogenic activity. Studies have shown that both isomers of Broparestrol exhibit anti-uterotrophic effects, acting as partial estrogen antagonists in rats.[4]

| Compound | Species | Assay | Endpoint | Result | Reference |

| Broparestrol (E-isomer) | Rat | Anti-uterotrophic | Uterine weight | Partial antagonist | [4] |

| Broparestrol (Z-isomer) | Rat | Anti-uterotrophic | Uterine weight | Partial antagonist | [4] |

Table 5: In Vivo Activity of Broparestrol Isomers.

Experimental Protocols

Synthesis of Broparestrol Isomers

Separation of E and Z Isomers

The original method for separating the E and Z isomers of Broparestrol was fractional crystallization.[2] Modern analytical and preparative separation can be achieved using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Separation of Triphenylethylene Isomers

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An optimized mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer is employed. For tamoxifen and its metabolites, a mobile phase of methanol-acetonitrile-water-trichloroacetic acid has been reported.[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is typically used. For enhanced sensitivity and selectivity, fluorescence detection after post-column UV irradiation can be employed.[5]

-

Gradient: An isocratic or gradient elution can be developed to achieve baseline separation of the E and Z isomers.

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of the estrogen-receptor-positive MCF-7 human breast cancer cell line.

Protocol:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.

-

Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (Broparestrol isomers) in the presence or absence of a fixed concentration of 17β-estradiol.

-

Incubation: Cells are incubated for a defined period (e.g., 6 days).

-

Quantification: Cell proliferation is assessed by measuring DNA content, protein content (e.g., sulforhodamine B assay), or metabolic activity (e.g., MTT or resazurin assay).

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated.

ERE-Luciferase Reporter Assay

This assay quantifies the ability of a compound to modulate ER-mediated gene transcription.

Protocol:

-

Cell Line: A suitable cell line (e.g., T47D, MCF-7) is stably or transiently transfected with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.

-

Treatment: The transfected cells are treated with the test compounds in the presence (for antagonist assessment) or absence (for agonist assessment) of 17β-estradiol.

-

Incubation: Cells are incubated for a period sufficient to allow for transcriptional activation and luciferase expression (e.g., 24 hours).

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The results are expressed as a percentage of the control response, and IC₅₀ or EC₅₀ values are determined.

Signaling Pathways

As a SERM, Broparestrol's mechanism of action involves binding to estrogen receptors and modulating their transcriptional activity. This can occur through two primary pathways:

-

ERE-Dependent Signaling: The Broparestrol-ER complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to either activation or repression of transcription.

-

ERE-Independent Signaling: The Broparestrol-ER complex can interact with other transcription factors, such as AP-1, to modulate the expression of genes that do not contain a classical ERE.

The tissue-specific effects of SERMs are determined by the differential expression of ER subtypes (ERα and ERβ), co-activators, and co-repressors in different cell types.

Figure 1. Simplified SERM Signaling Pathway.

Conclusion

Broparestrol and its E and Z isomers represent an important class of triphenylethylene-based SERMs. While their antiestrogenic properties have been qualitatively established, a significant gap exists in the literature regarding specific quantitative data on their receptor binding affinities and functional potencies. This guide highlights the need for further research to fully characterize the individual pharmacological profiles of the Broparestrol isomers. Such studies are essential for understanding their structure-activity relationships and for the development of next-generation SERMs with enhanced therapeutic efficacy and safety.

References

- 1. Estrogen - Wikipedia [en.wikipedia.org]

- 2. Triphenylethylene antiestrogen binding sites (TABS) specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Isomers of broparoestrol and antiestrogen action: comparison with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Effects of (E)-Broparestrol on Gene Expression

Disclaimer: Direct experimental data on the effects of (E)-Broparestrol on gene expression is limited in publicly available scientific literature. This guide provides an in-depth analysis based on its classification as a selective estrogen receptor modulator (SERM) and its structural similarity to other synthetic estrogens like diethylstilbestrol (DES). The information presented herein is extrapolated from studies on related compounds, primarily DES and the widely studied SERM, tamoxifen, to construct a scientifically plausible model of this compound's potential impact on gene expression.

This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group.[1][2] Like other SERMs, its biological effects are mediated through its interaction with estrogen receptors (ERα and ERβ), acting as either an agonist or an antagonist in a tissue-specific manner. This dual activity allows SERMs to elicit estrogenic effects in some tissues while blocking them in others, leading to a complex and nuanced regulation of gene expression. Due to its structural relation to diethylstilbestrol (DES), a potent synthetic estrogen, the gene expression profile of this compound is likely to share similarities with that of DES, particularly in tissues where it exerts estrogenic effects.

Data Presentation: Gene Expression Changes Induced by Related Compounds

The following tables summarize quantitative data on gene expression changes observed in response to treatment with DES and tamoxifen, serving as a proxy for the potential effects of this compound.